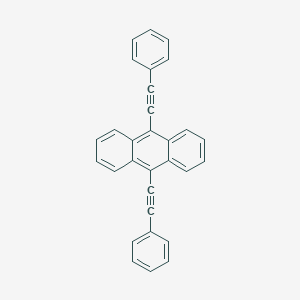

9,10-Bis(phenylethynyl)anthracene

Descripción general

Descripción

9,10-Bis(phenylethynyl)anthracene is an aromatic hydrocarbon with the chemical formula C₃₀H₁₈. It is known for its strong fluorescence and is widely used as a chemiluminescent fluorophore with high quantum efficiency. This compound is commonly used in lightsticks to produce a ghostly green light and as a dopant for organic semiconductors in OLEDs .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Bis(phenylethynyl)anthracene typically involves organic synthesis reactions. One common method is the Sonogashira coupling reaction, where anthracene is reacted with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst under basic conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same Sonogashira coupling reaction but with optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions

9,10-Bis(phenylethynyl)anthracene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur on the anthracene core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using aluminum chloride as a catalyst.

Major Products

Oxidation: Quinones and other oxygenated derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted anthracene derivatives.

Aplicaciones Científicas De Investigación

Photophysics and Photostability

BPEA exhibits a high degree of photostability at room temperature, making it suitable for use in single-molecule spectroscopy (SMS) studies. Research indicates that BPEA's fluorescence characteristics include frequent on/off blinking and one-step photobleaching behaviors, attributed to intersystem crossing (ISC) dynamics between singlet and triplet states . These properties allow BPEA to serve as an effective green fluorescent probe, particularly in studies involving the dynamics of molecular systems under various environmental conditions .

Singlet Fission

BPEA has been investigated for its potential in enhancing solar energy conversion through a process known as singlet fission (SF). SF is a mechanism where a singlet excited state can generate two triplet excited states, effectively doubling the number of excitons generated from a single photon. This process can significantly improve the efficiency of photovoltaic devices by utilizing high-energy photons that would otherwise be lost as heat . Studies have shown that BPEA can facilitate triplet formation in dimer and trimer configurations, especially in polar solvents, which is crucial for integrating SF into practical solar cell applications .

Solvent-Dependent Dynamics

The behavior of BPEA is notably influenced by solvent viscosity and polarity. Research utilizing transient absorption spectroscopy has revealed that the dynamics of BPEA monomers, dimers, and trimers vary significantly based on the solvent environment. For instance, in concentrated solutions, excimer formation becomes a primary decay pathway, while in polar solvents, charge recombination leads to triplet state formation . Understanding these dynamics is essential for optimizing the use of BPEA in various applications.

Chemiluminescent Applications

BPEA has also been explored for its use in chemiluminescent systems. Patents describe its incorporation into mixtures designed to generate chemiluminescence with higher efficiencies than previously known compounds. The ability of BPEA to dissolve readily in polar organic solvents enhances its utility in these applications . This property opens avenues for developing advanced fluorescent materials for biochemical sensing and imaging.

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 9,10-Bis(phenylethynyl)anthracene involves its ability to absorb light and emit fluorescence. When exposed to light, the compound’s electrons are excited to a higher energy state. Upon returning to the ground state, the electrons release energy in the form of visible light, resulting in fluorescence . This property makes it useful in various applications, including chemiluminescence and fluorescence imaging.

Comparación Con Compuestos Similares

Similar Compounds

9,10-Diphenylanthracene: Another fluorescent compound with similar applications in OLEDs and lightsticks.

5,12-Bis(phenylethynyl)naphthacene: Used in similar optoelectronic applications.

Thiolite Blue, MQAE, SPQ, MEQ: Fluorescent compounds with similar excitation and emission properties.

Uniqueness

9,10-Bis(phenylethynyl)anthracene is unique due to its high quantum efficiency and strong fluorescence, making it one of the most efficient green light-emitting aromatic hydrocarbons. Its stability and solubility in various solvents further enhance its versatility in scientific research and industrial applications .

Actividad Biológica

9,10-Bis(phenylethynyl)anthracene (BPEA) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its unique photophysical properties and potential biological activities. This article delves into the biological activity of BPEA, exploring its mechanisms of action, biochemical interactions, and implications for future research.

BPEA exhibits a significant ability to absorb and emit light, making it useful in various applications, including fluorescence and energy transfer processes. Its primary mechanism of action involves singlet fission , where a single photon can generate two excitons, a phenomenon particularly relevant in solar energy applications .

Table 1: Key Properties of BPEA

| Property | Value |

|---|---|

| CAS Number | 10075-85-1 |

| Molecular Formula | C26H20 |

| Absorption Wavelength | 270.25 nm |

| Fluorescence Quantum Yield | Moderate to high |

| Toxicity | Low to moderate |

Biochemical Interactions

BPEA's interaction with biomolecules is noteworthy. It can influence cellular processes by affecting cell signaling pathways and gene expression. The compound has been shown to interact with proteins and enzymes through its polycyclic structure, leading to various biochemical reactions.

Case Study: Photophysical Properties

Research has indicated that BPEA exhibits unique excited state dynamics influenced by solvent viscosity. In a study examining its behavior in different solvents, it was found that torsional disorder affects the excited state dynamics, impacting both absorption and emission spectra . This study employed ultrafast spectroscopy techniques to elucidate these interactions.

Cellular Effects

The effects of BPEA on cellular systems are diverse:

- Cell Signaling : BPEA can modulate signaling pathways, potentially influencing cellular responses to environmental stimuli.

- Gene Expression : There is evidence suggesting that BPEA may alter gene expression profiles in certain cell types, although specific pathways remain to be fully elucidated.

Pharmacokinetics

BPEA is characterized by low solubility in water but can dissolve in organic solvents. Its pharmacokinetic profile suggests that it may have limited systemic exposure when administered in vivo, which could impact its therapeutic potential.

Safety Considerations

While BPEA is generally considered to have low toxicity, caution is advised due to its classification as a PAH, which carries potential carcinogenic risks. Handling procedures should follow standard safety protocols for chemical compounds with similar properties.

Future Directions

Research into BPEA's biological activity is still in the early stages. Future studies should focus on:

- In Vivo Studies : Understanding the compound's effects within living organisms.

- Mechanistic Studies : Elucidating the specific molecular pathways affected by BPEA.

- Applications in Photovoltaics : Investigating its role in enhancing solar energy conversion through singlet fission processes.

Propiedades

IUPAC Name |

9,10-bis(2-phenylethynyl)anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H18/c1-3-11-23(12-4-1)19-21-29-25-15-7-9-17-27(25)30(28-18-10-8-16-26(28)29)22-20-24-13-5-2-6-14-24/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHBOFZNNPZNWGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C#CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064936 | |

| Record name | Anthracene, 9,10-bis(phenylethynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10075-85-1 | |

| Record name | 9,10-Bis(phenylethynyl)anthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10075-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Bis(2-phenylethynyl)anthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010075851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthracene, 9,10-bis(2-phenylethynyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Anthracene, 9,10-bis(phenylethynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-bis(phenylvinyl)anthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,10-BIS(2-PHENYLETHYNYL)ANTHRACENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FC8JDB70DQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.